Boiling Point Differentiation from Primary and Secondary Nitrile Analogs
The boiling point of 2-ethyl-2-phenylbutyronitrile is 270.7 °C at 760 mmHg [1], which is significantly higher than that of its closest secondary analog, 2-phenylbutyronitrile (114-115 °C at 15 mmHg, translating to a lower temperature at atmospheric pressure) , and the primary analog, benzyl cyanide (233.5 °C at 760 mmHg) . This higher boiling point is a direct consequence of the increased molecular weight and stronger van der Waals interactions resulting from the gem-diethyl substitution.
| Evidence Dimension | Boiling Point |
|---|---|
| Target Compound Data | 270.7 °C at 760 mmHg |
| Comparator Or Baseline | 2-Phenylbutyronitrile: 114-115 °C at 15 mmHg (lit.); Benzyl cyanide: 233.5 °C at 760 mmHg (lit.) |
| Quantified Difference | Target compound boils > 37 °C higher than benzyl cyanide at atmospheric pressure and exhibits a substantially lower vapor pressure than 2-phenylbutyronitrile. |
| Conditions | Atmospheric pressure (760 mmHg) unless otherwise specified. |
Why This Matters
This boiling point difference dictates specific distillation and purification conditions, affecting both laboratory-scale purification and industrial-scale process design; substitution would lead to incorrect temperature parameters and potential product loss or degradation.
- [1] ChemSrc. (n.d.). 2-乙基-2-苯基丁腈 [2-Ethyl-2-phenylbutyronitrile] (CAS 5336-57-2). View Source
